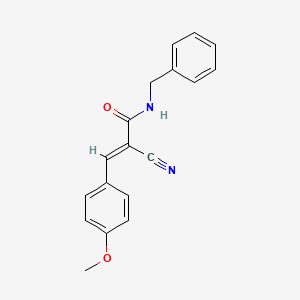

(E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

Description

(E)-N-Benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is a synthetic enamide derivative characterized by a prop-2-enamide backbone with three key substituents: a benzyl group attached to the amide nitrogen, a cyano group at the α-position, and a 4-methoxyphenyl group at the β-position. Its structure combines electron-withdrawing (cyano) and electron-donating (methoxy) groups, which influence its electronic properties, solubility, and biological interactions. The compound is structurally related to tyrosine kinase inhibitors like AG 490 (Tyrphostin B42), which shares the (E)-N-benzyl-2-cyanoenamide core but differs in the aryl substitution (3,4-dihydroxyphenyl vs. 4-methoxyphenyl) .

Properties

IUPAC Name |

(E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-22-17-9-7-14(8-10-17)11-16(12-19)18(21)20-13-15-5-3-2-4-6-15/h2-11H,13H2,1H3,(H,20,21)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRXMZPRHPJJLT-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325521 | |

| Record name | (E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647097 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

874655-85-3 | |

| Record name | (E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction mixture is heated under reflux, followed by the addition of hydrochloric acid to precipitate the product . The resulting compound is then purified through recrystallization from ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Amides or esters.

Scientific Research Applications

(E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

AG 490 (Tyrphostin B42)

- Structure: (E)-N-Benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide.

- Key Differences : Replaces the 4-methoxyphenyl group with a 3,4-dihydroxyphenyl moiety.

- AG 490 is a known JAK2/STAT3 inhibitor, suggesting that the target compound’s 4-methoxyphenyl group may alter kinase selectivity or potency .

Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate

- Structure : Ethyl ester derivative with a 4-methylphenyl group.

- Key Differences : Ester group (ethyl) instead of benzylamide; methyl substituent instead of methoxy.

- Impact : The ester increases lipophilicity, favoring passive diffusion but reducing metabolic stability. The methyl group lacks the electron-donating resonance effects of methoxy, which may diminish interactions with aromatic-binding enzyme pockets .

Chlorinated N-Arylcinnamamides

- Structure : Derivatives like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide.

- Key Differences : Chlorine and trifluoromethyl groups instead of methoxy and benzyl.

- Impact : Chlorine’s electron-withdrawing nature enhances antibacterial activity (e.g., against Staphylococcus aureus), while the methoxy group in the target compound may shift activity toward anti-inflammatory or antioxidant pathways .

Electronic and Physicochemical Properties

- Cyano Group: The α-cyano group in the target compound introduces strong electron-withdrawing effects, stabilizing the enamide’s conjugated system and influencing reactivity in Michael addition or cyclization reactions. This contrasts with non-cyano analogues like chalcone derivatives (e.g., (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one), where the absence of cyano reduces electrophilicity .

- Methoxy vs. Hydroxy Substituents: The 4-methoxyphenyl group provides moderate electron-donating effects and lipophilicity, balancing solubility and bioavailability. In contrast, phenolic analogues (e.g., compounds from Salsola baryosma with 4-hydroxyphenyl groups) exhibit higher antioxidant activity but poorer stability due to oxidative susceptibility .

Crystallographic and Conformational Analysis

- Hydrogen Bonding: The benzylamide and cyano groups can participate in C=O···H–N and C≡N···H–C interactions, as observed in related enamide crystal structures. These interactions differ from ester-based analogues (e.g., ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate), where ester oxygen atoms form stronger hydrogen bonds .

- Packing Efficiency: Methoxy substituents in the 4-position may promote planar molecular stacking due to reduced steric hindrance compared to bulkier groups (e.g., 3-phenoxyphenyl in (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide) .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Bioactivity Highlights |

|---|---|---|---|---|

| Target Compound | 2.8 | 1 | 4 | Antioxidant, kinase modulation |

| AG 490 | 1.5 | 3 | 5 | JAK2/STAT3 inhibition |

| (2E)-N-[4-(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | 4.2 | 0 | 3 | Antibacterial (MIC: 0.12 µM vs. MRSA) |

| Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate | 3.1 | 0 | 3 | Crystallographically characterized |

Biological Activity

(E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a benzyl group, a cyano group, and a methoxy-substituted phenyl group attached to a prop-2-enamide backbone. Its unique structural characteristics suggest diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator depending on the target. The presence of the methoxy and cyano groups allows for various non-covalent interactions, including hydrogen bonding and polar interactions, which can significantly influence its biological effects.

Antimicrobial Properties

Research has indicated that derivatives of compounds similar to this compound exhibit notable antimicrobial activity. These findings suggest that the compound may inhibit bacterial growth or fungal proliferation, making it a candidate for further exploration in antimicrobial drug development .

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. Its mechanism involves the inhibition of specific enzymes related to cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of similar compounds has revealed that modifications at the 4-position of the benzyl group can significantly influence biological activity. For instance, nonbulky substituents at this position have been associated with enhanced efficacy against various targets, including those involved in seizure activity and cancer progression .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential use as alternative antimicrobial agents.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 15 | Effective against E. coli |

| Compound B | 30 | Effective against S. aureus |

| This compound | 20 | Effective against both strains |

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the anticancer effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

| A549 | 18 | Inhibition of proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.